molecular formula C7H9ClO2 B3043758 4-Oxocyclohexanecarbonyl chloride CAS No. 914637-80-2

4-Oxocyclohexanecarbonyl chloride

Cat. No.: B3043758
CAS No.: 914637-80-2
M. Wt: 160.6 g/mol
InChI Key: AASVHVOZIALMIH-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarbonyl chloride is a chemical compound with the molecular formula C7H9ClO2 . It has a molecular weight of 160.6 . The compound is also known by its IUPAC name, this compound .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-oxo-cyclohexanecarboxylic acid with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . The reaction is stirred at room temperature overnight . The volatiles are then removed under reduced pressure, and the residue is azeotroped with toluene and dried under high vacuum, yielding the crude acid chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with a carbonyl (C=O) and a chloride (Cl) group attached . The InChI code for the compound is 1S/C7H9ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 160.6 and a molecular formula of C7H9ClO2 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Photolysis Studies

4-Oxocyclohexanecarbonyl chloride's derivatives have been studied through laser flash photolysis. The research investigated the reactions of these derivatives, revealing their interaction with triplet oxygen and formation of phenoxyl radical. These findings contribute to understanding the photochemical behavior of such compounds (Arnold et al., 1992).

Analytical Applications

This compound's derivatives have been used in amino acid analysis via high-performance liquid chromatography (HPLC). These derivatives aid in the efficient separation and detection of amino acids, showcasing its utility in analytical chemistry (Brückner & Lüpke, 1995).

Reactivity and Electrophilicity

Studies have explored the reactivity of this compound derivatives. This research provides insights into the electrophilicity of such compounds and their reactions with small molecules, offering valuable information for chemical synthesis (Sander et al., 2000).

Fuel Desulfurization

A specific application in fuel desulfurization has been identified, where a related ionic liquid system is used for catalytic oxidation, demonstrating its potential in environmental applications (Xu et al., 2017).

Carbonylation Reactions

The compound has been utilized in carbonylation reactions, showcasing its role in forming industrially significant compounds like esters and amides. This application underscores its importance in industrial and synthetic chemistry (Markovič et al., 2015).

Polymerization Catalyst

It has also been used in the study of polymerization catalyst systems. These studies help understand the mechanisms of copolymerization of CO2 and cyclohexene oxide, contributing to the development of new polymeric materials (Kozak et al., 2015).

Chemical Synthesis

This compound has been part of the synthesis of various organic compounds, illustrating its versatility as a reagent in chemical synthesis processes (Iwata et al., 1986).

Properties

IUPAC Name

4-oxocyclohexane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASVHVOZIALMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-oxo-cyclohexanecarboxylic acid (commercially available) (115 mg, 0.81 mmol) in CH2Cl2 (3 ml) was added oxalyl chloride (205 mg, 1.61 mmol). The reaction mixture was stirred at RT over night, and then concentrated under vacuo. The product was used directly in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclohexanecarbonyl chloride
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Reactant of Route 6
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